molecular formula C13H12N2O4S2 B5855818 N-[2-(methylsulfanyl)phenyl]-4-nitrobenzenesulfonamide

N-[2-(methylsulfanyl)phenyl]-4-nitrobenzenesulfonamide

Cat. No.: B5855818
M. Wt: 324.4 g/mol
InChI Key: SURHKFOGBBUMLP-UHFFFAOYSA-N
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Description

N-[2-(Methylsulfanyl)phenyl]-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonamide backbone and a 2-(methylsulfanyl)phenyl substituent.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S2/c1-20-13-5-3-2-4-12(13)14-21(18,19)11-8-6-10(7-9-11)15(16)17/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURHKFOGBBUMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanyl)phenyl]-4-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of benzenesulfonamide to introduce the nitro group. This is followed by the introduction of the methylsulfanyl group through a substitution reaction. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylsulfanyl)phenyl]-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfone group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: The major product is N-[2-(methylsulfonyl)phenyl]-4-nitrobenzenesulfonamide.

    Reduction: The major product is N-[2-(methylsulfanyl)phenyl]-4-aminobenzenesulfonamide.

    Substitution: The products depend on the nucleophile used but can include various substituted sulfonamides.

Scientific Research Applications

Antibacterial Activity

Research has shown that sulfonamide compounds, including derivatives like N-[2-(methylsulfanyl)phenyl]-4-nitrobenzenesulfonamide, exhibit significant antibacterial properties.

  • Mechanism of Action : Sulfonamides work by inhibiting bacterial folic acid synthesis, which is essential for DNA and RNA production. This inhibition occurs through competitive antagonism of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase.
  • Case Studies : A study evaluated various sulfonamide derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that many compounds showed promising antibacterial activities, with some achieving minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Potential

This compound has also been investigated for its anticancer properties.

  • Inhibition of Cancer Cell Proliferation : Recent studies have demonstrated that certain sulfonamide derivatives exhibit selective cytotoxicity against cancer cell lines, including triple-negative breast cancer (TNBC). For instance, compounds similar to this compound were tested against MDA-MB-231 and MCF-7 cell lines, showing significant inhibitory effects with IC50 values ranging from 1.52 to 6.31 μM .
  • Mechanistic Insights : The anticancer activity is often linked to the induction of apoptosis in cancer cells. Compounds were shown to increase annexin V-FITC positive apoptotic cells significantly, suggesting a mechanism involving programmed cell death .

Synthetic Utility

The compound serves as a versatile intermediate in organic synthesis.

  • Protective Group Chemistry : The nitrobenzenesulfonyl group is frequently utilized as a protective group for amino functionalities in the synthesis of optically active amines. This application is crucial in pharmaceutical chemistry where such intermediates are required for drug development .
  • Electrochemical Methods : Innovative synthetic strategies have been developed, such as electrochemical cleavage methods for transforming sulfonimides into sulfonamides with high yields. This method enhances the efficiency of synthesizing compounds like this compound .

Summary and Future Directions

This compound exhibits significant potential across various applications:

ApplicationDescriptionKey Findings
AntibacterialInhibits bacterial growth by targeting folic acid synthesisEffective against multiple bacterial strains with low MIC values
AnticancerInduces apoptosis in cancer cells; selective cytotoxicitySignificant inhibition observed in TNBC cell lines
Synthetic UtilityActs as a protective group in organic synthesis; facilitates production of active pharmaceutical ingredientsUseful in generating optically active amines through established methods

Mechanism of Action

The mechanism of action of N-[2-(methylsulfanyl)phenyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can inhibit the activity of certain enzymes or disrupt cellular processes, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with six sulfonamide derivatives from the evidence, focusing on substituents, molecular weights, and key properties:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Activities Synthesis/Yield
N-[2-(Methylsulfanyl)phenyl]-4-nitrobenzenesulfonamide (Target) 4-NO₂, 2-(SCH₃)C₆H₄ 337.39 (calculated) Not reported in evidence Likely sulfonylation of amine
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 4-CH₃, oxazole-sulfamoyl 417.47 (calculated) Antimicrobial activity (screened) Multi-step synthesis
N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide 4-CH₃, formyl, tosyl 455.53 (reported) S/N geometry: distorted tetrahedral/planar Na₂CO₃-mediated sulfonylation
N-(4-Methoxyphenyl)benzenesulfonamide 4-OCH₃ 263.30 (reported) Bioactivity studies (unspecified) Direct sulfonylation
N-(1,3-Benzodioxol-5-ylmethyl)-4-nitrobenzenesulfonamide 4-NO₂, benzodioxolemethyl 336.32 (reported) Not reported Not specified
N-(2-(1-Methyl-1H-indole-3-carbonyl)phenyl)-4-nitrobenzenesulfonamide 4-NO₂, indole-carbonyl 435.45 (calculated) mp 212–214°C, 80% yield Column chromatography

Key Findings from Comparisons

In contrast, methoxy () and methyl () groups are electron-donating, altering electronic profiles . Hydrophobic Groups: The methylsulfanyl group in the target and the benzodioxolemethyl group in may enhance lipophilicity, affecting solubility and bioavailability.

Synthetic Approaches :

  • The target compound likely shares synthesis routes with and , involving sulfonylation of an aromatic amine using sulfonyl chlorides. achieved an 80% yield via column chromatography, suggesting efficient purification methods for nitro-containing sulfonamides .

Crystallography and Hydrogen Bonding :

  • highlights weak C–H∙∙∙O hydrogen bonds in sulfonamide crystals, which stabilize 3D networks. The target’s nitro group may participate in similar interactions, influencing crystal packing .

The nitro group’s presence in suggests possible antibacterial or antitumor applications .

Implications for Future Research

Biological Screening : The target compound should be evaluated for antimicrobial and enzyme-inhibitory activities, leveraging its nitro and methylsulfanyl groups’ synergistic effects.

Solubility Studies : Comparative studies with (methoxy) and 13 (benzodioxolemethyl) could clarify substituent impacts on hydrophobicity.

Structural Analysis : X-ray crystallography (using SHELX/ORTEP, as in ) would elucidate hydrogen-bonding patterns and molecular geometry .

Biological Activity

N-[2-(methylsulfanyl)phenyl]-4-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be represented by the molecular formula C13H12N2O4SC_{13}H_{12}N_2O_4S. Its structure features a methylsulfanyl group and a nitrobenzene moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form an amine, which may enhance its reactivity with biological targets. Additionally, the presence of the sulfonamide group allows for competitive inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis pathways in bacteria .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of sulfonamide derivatives, including this compound.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus (MRSA)0.15 mg/mL
Escherichia coli0.20 mg/mL
Klebsiella pneumoniae0.25 mg/mL
Pseudomonas aeruginosa0.30 mg/mL

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with varying MIC values depending on the strain tested .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes.

Table 2: COX-2 Inhibition Data

CompoundIC50 (µM)Selectivity Index (SI)
This compound0.12 µM132

The selectivity index indicates that this compound preferentially inhibits COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .

Case Studies and Clinical Implications

Recent case studies have highlighted the therapeutic potential of sulfonamides in treating infections resistant to conventional antibiotics. For instance, a study documented the successful use of a sulfonamide derivative in a patient with a recurrent MRSA infection, demonstrating the compound's clinical relevance .

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